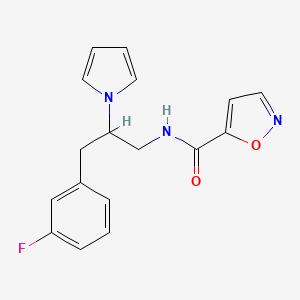

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide

Description

N-(3-(3-Fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a 3-fluorophenyl group, a pyrrole ring, and an isoxazole-5-carboxamide moiety. The fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents, while the pyrrole and isoxazole rings contribute to hydrogen bonding and π-π stacking interactions, often critical for target binding .

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c18-14-5-3-4-13(10-14)11-15(21-8-1-2-9-21)12-19-17(22)16-6-7-20-23-16/h1-10,15H,11-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVZYEWOMSZXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl group and the pyrrole moiety. Common reagents used in these steps include fluorobenzene, pyrrole, and various carboxylating agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Exploring its potential as a pharmaceutical agent due to its unique structure.

Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Antiparasitic Agents

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares the 3-fluorophenyl group with the target compound but replaces the pyrrole and isoxazole with an indazole and dimethylaminopropyl chain. DDU86439 inhibits Trypanosoma brucei TRYS (a trypanothione synthetase) with an IC₅₀ of 0.045 mM and exhibits antiparasitic activity (EC₅₀ = 6.9 ± 0.2 mM) .

- Activity Implication: The dimethylamino group in DDU86439 likely improves solubility but may introduce off-target interactions due to its basicity, a feature absent in the target compound’s neutral pyrrole-isoxazole system.

AZD1152 (a quinazoline derivative with a 3-fluorophenylamino group) is another fluorophenyl-containing compound used in cancer therapy. Its structure includes a quinazoline core linked to a fluorophenyl group via a pyrazolylamino spacer .

- Key Structural Difference : The quinazoline scaffold in AZD1152 is a kinase-binding motif, whereas the isoxazole in the target compound may favor different target profiles (e.g., antimicrobial or anti-inflammatory targets).

- Activity Implication : AZD1152’s fluorophenyl group enhances target selectivity for Aurora B kinase, suggesting that the fluorophenyl moiety in the target compound could similarly fine-tune selectivity.

Amide/Sulfonamide Derivatives

Perfluorinated sulfonamides (e.g., N-[3-(dimethylamino)propyl]-undecafluoropentane-1-sulfonamide) from the Pharos Project () share a dimethylaminopropyl chain but feature sulfonamide groups instead of carboxamide linkages.

Heterocyclic Analogs

Compounds in and feature pyrazole, indazole, or cyclohexane-carboxylic acid motifs. For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () includes sulfur and trifluoromethyl groups.

- Key Structural Difference : Sulfur atoms in compounds may confer redox activity or metal-binding capacity, unlike the oxygen-rich isoxazole in the target compound.

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Substituent Effects on Bioactivity

Research Findings and Structure-Activity Relationships (SAR)

Biological Activity

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H17FN4O2

- Molecular Weight : 340.4 g/mol

- CAS Number : 1421468-28-1

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN4O2 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1421468-28-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases and receptors associated with cancer progression and inflammatory responses.

Key Mechanisms:

- Kinase Inhibition : The compound exhibits inhibitory effects on Aurora-A kinase, a critical regulator of mitosis, which is often upregulated in various cancers.

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Antitumor Effects

Research has demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. Notable findings include:

- MCF7 (Breast Cancer) : IC50 value of 0.01 µM, indicating potent activity against this cell line.

- NCI-H460 (Lung Cancer) : IC50 value of 0.03 µM, showcasing its effectiveness in inhibiting tumor growth.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : Studies indicate a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls, suggesting a significant anti-inflammatory effect.

Case Study 1: In Vitro Analysis

A study conducted by Wei et al. (2022) assessed the cytotoxic effects of the compound on various cancer cell lines including MCF7 and A549. The results showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase.

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 24h | 52 | |

| Cyclization | K₂CO₃, DMF, 80°C, 12h | 31 |

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the fluorophenyl group shows characteristic splitting patterns at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 396.406 for C₂₃H₁₆N₄O₃) .

- IR Spectroscopy : Functional groups like amides (1650–1700 cm⁻¹) and isoxazole rings (1600 cm⁻¹) are verified .

Advanced: What strategies are used to analyze its biological activity and target selectivity?

Answer:

- In vitro assays : COX-II inhibition studies (IC₅₀ values) using enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential .

- Cellular models : Testing in macrophage lines (e.g., RAW 264.7) to measure cytokine suppression (e.g., IL-6, TNF-α) .

- Target validation : siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., COX-II) to confirm mechanism .

Key Finding : Analogous compounds show >50% COX-II inhibition at 10 µM, with minimal cytotoxicity (IC₅₀ > 100 µM) .

Advanced: How can contradictory data in solubility or stability studies be resolved?

Answer:

Contradictions often arise from experimental variables. Mitigation strategies include:

- Solvent standardization : Use USP-classified solvents (e.g., DMSO for stock solutions) to ensure reproducibility .

- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to identify degradation pathways .

- HPLC-UV/MS : Monitor purity changes over time; e.g., a 5% impurity threshold is acceptable for biological assays .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., COX-II active site) .

- QSAR modeling : Use Hammett constants or logP values to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Example : Pyridine-containing analogs show 3-fold higher potency than furan derivatives due to enhanced π-π stacking .

Advanced: How are mechanistic studies designed to elucidate its mode of action?

Answer:

- Kinetic assays : Measure time-dependent inhibition (e.g., kₐₙₜ/Kᵢ for enzyme targets) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .

- Metabolomic profiling : LC-MS-based analysis to identify downstream biomarkers (e.g., prostaglandin E₂ for COX-II inhibitors) .

Basic: What are the critical physical properties affecting experimental design?

Answer:

- Melting point : 121–158°C (varies with substituents; fluorinated analogs tend to have higher m.p.) .

- Solubility : Poor aqueous solubility (common in lipophilic analogs); DMSO is preferred for in vitro studies .

- Stability : Stable at −20°C for 6 months; degradation observed at pH < 4 or > 9 .

Advanced: How are in vitro-in vivo correlations (IVIVC) addressed for pharmacokinetic discrepancies?

Answer:

- Microsomal stability assays : Human liver microsomes (HLM) assess metabolic stability (e.g., t₁/₂ < 30 min suggests rapid clearance) .

- Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction; >95% binding common for lipophilic compounds .

- Rodent PK studies : Dose escalation (1–50 mg/kg) to calculate AUC and bioavailability .

Advanced: What analytical methods validate compound purity for publication?

Answer:

- HPLC-UV/ELSD : ≥95% purity with C18 columns (e.g., Waters XBridge, 5 µm, 4.6 × 150 mm) .

- Elemental analysis (EA) : Carbon, hydrogen, nitrogen (CHN) within ±0.4% of theoretical values .

- Chiral HPLC : For enantiopure synthesis, using Chiralpak AD-H columns .

Advanced: How is crystallographic data utilized in polymorph screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.